Eucommiol

Description

This compound has been reported in Eucommia ulmoides, Aucuba japonica, and other organisms with data available.

extracted from fresh Eucommiae cortex stimulates collagen synthesis in rat; structure in first source

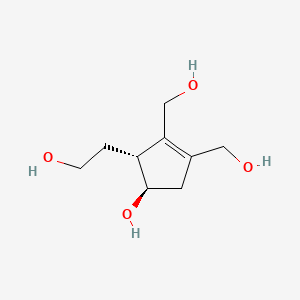

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALKMMWWGMFYEX-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=C1CO)CO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204529 | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55930-44-4 | |

| Record name | Eucommiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55930-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Eucommiol in Plants: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucommiol, a bioactive iridoid found predominantly in the hardy rubber tree (Eucommia ulmoides), has garnered significant attention for its diverse pharmacological activities. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the biosynthetic pathway of this compound is paramount for its sustainable production and the development of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants, with a focus on Eucommia ulmoides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the iridoid biosynthetic pathway, which in turn is a part of the larger terpenoid metabolic network. The pathway can be broadly divided into three key stages: the synthesis of the universal C5 precursors, the formation of the iridoid backbone, and the specific modifications leading to this compound. While the complete enzymatic cascade in Eucommia ulmoides is yet to be fully elucidated, extensive research on iridoid biosynthesis in other plant species provides a robust framework for understanding this process.

Synthesis of Isoprenoid Precursors

The biosynthesis of all terpenoids, including this compound, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Transcriptome analyses of Eucommia ulmoides suggest the expression of genes from both pathways, indicating their potential contribution to the precursor pool for terpenoid biosynthesis[1][2].

Formation of the Iridoid Scaffold

The core iridoid structure is synthesized from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by geranyl diphosphate synthase (GPS). The subsequent steps leading to the formation of the iridoid scaffold are catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP) and short-chain dehydrogenase/reductase (SDR) families.

The key steps in the formation of the central iridoid intermediate, nepetalactol, are as follows:

-

Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically a geraniol 8-hydroxylase (G8H) .

-

Oxidation of 8-Hydroxygeraniol: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde, yielding 8-oxogeranial. This step is carried out by an 8-hydroxygeraniol oxidoreductase (8-HGO) , which is typically a member of the SDR superfamily.

-

Reductive Cyclization: The final step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial to form nepetalactol. This crucial reaction is catalyzed by iridoid synthase (ISY) , an enzyme belonging to the SDR superfamily.

Transcriptome studies of Eucommia ulmoides have identified candidate genes encoding for GPS, cytochrome P450s, and SDRs, which are likely involved in these steps[1][2]. However, the specific enzymes from E. ulmoides have not yet been functionally characterized.

Biosynthesis of this compound from Nepetalactol

The precise enzymatic steps that convert nepetalactol to this compound in Eucommia ulmoides remain to be elucidated. It is hypothesized that a series of hydroxylation and potentially glycosylation/deglycosylation reactions are involved. UDP-glycosyltransferases (UGTs) are a large family of enzymes responsible for glycosylating a wide range of secondary metabolites, and transcriptome analysis of E. ulmoides has revealed a number of putative UGT genes[3]. It is plausible that a specific UGT is involved in the glycosylation of an intermediate, followed by further modifications and eventual deglycosylation to yield this compound. Further research is needed to identify and characterize the specific enzymes responsible for these final transformative steps.

Quantitative Data on Iridoid Content in Eucommia ulmoides

Several studies have focused on the quantification of iridoids, including this compound, in various tissues of Eucommia ulmoides. These analyses are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The concentrations of these compounds can vary significantly depending on the tissue type, age of the plant, and environmental conditions.

| Compound | Plant Tissue | Concentration Range | Reference |

| This compound | Leaves | Not explicitly quantified in the provided search results | |

| Bark | Not explicitly quantified in the provided search results | ||

| Geniposidic acid | Leaves | Not explicitly quantified in the provided search results | |

| Bark | Not explicitly quantified in the provided search results | ||

| Aucubin | Leaves | Not explicitly quantified in the provided search results | |

| Bark | Not explicitly quantified in the provided search results |

Note: While the presence of these compounds is well-documented, specific quantitative data from the provided search results is limited. Researchers are encouraged to consult primary literature for detailed quantitative analyses.

Experimental Protocols

This section provides generalized protocols for the key experiments required to elucidate the this compound biosynthetic pathway. These protocols are based on methodologies successfully employed for the characterization of iridoid biosynthesis enzymes in other plant species and can be adapted for Eucommia ulmoides.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: Candidate genes identified from transcriptome data are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli (for soluble enzymes like SDRs) or Saccharomyces cerevisiae (for membrane-bound enzymes like cytochrome P450s).

-

Protein Expression Induction: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the recombinant protein. For membrane-bound proteins, microsome isolation is required.

-

Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Assay Conditions:

-

Buffer: Typically a phosphate or Tris-HCl buffer at an optimal pH (usually between 7.0 and 8.0).

-

Substrate: The specific substrate for the enzyme being assayed (e.g., geraniol for G8H, 8-oxogeranial for ISY).

-

Cofactors: NADPH or NADH for reductases and oxidoreductases.

-

Enzyme: The purified recombinant enzyme.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

Product Analysis:

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

Kinetic Analysis:

To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying substrate concentrations. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation[4][5][6][7][8].

Metabolite Profiling of Eucommia ulmoides Tissues

Objective: To identify and quantify the intermediates and final products of the this compound biosynthetic pathway in different plant tissues.

Methodology:

-

Sample Preparation: Plant tissues (e.g., leaves, bark, roots) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.

-

Metabolite Extraction: Metabolites are extracted from the powdered tissue using a suitable solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: The crude extract is analyzed by Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS).

-

Data Analysis: The resulting data is processed to identify and quantify known and unknown metabolites by comparing their retention times and mass spectra to authentic standards and databases[9][10][11][12][13].

Visualizations of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome analysis of terpenoid biosynthetic genes and simple sequence repeat marker screening in Eucommia ulmoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomic-Wide Identification and Characterization of the Uridine Diphosphate Glycosyltransferase Family in Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 5. biochem.du.ac.in [biochem.du.ac.in]

- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 9. researchgate.net [researchgate.net]

- 10. lcsciences.com [lcsciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolomic insights into pigment and bioactive metabolite alterations in Eucommia ulmoides leaves: A comparison between new variety and wild-type varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucommiol: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucommiol, an iridoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its role in promoting collagen synthesis. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, detailed experimental protocols for its extraction and quantification, and an exploration of the signaling pathways it is known to influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from two botanical sources: Eucommia ulmoides Oliv. and Aucuba japonica Thunb.

Eucommia ulmoides (Du Zhong)

Eucommia ulmoides, a deciduous tree native to China, is the most well-documented source of this compound. The compound is distributed throughout various parts of the plant, with the leaves and bark (cortex) being the most significant sources.

-

Leaves : The concentration of this compound in the leaves of E. ulmoides exhibits seasonal variation. Studies have shown that the abundance is lowest in May, at approximately 0.133%, and peaks in mid-September, reaching up to 1.450% of the leaf's dry weight[1].

Aucuba japonica (Japanese Laurel)

This compound and its glycosidic derivatives have also been isolated from the leaves and stems of Aucuba japonica, an evergreen shrub native to Japan and China[4]. Quantitative analyses of this compound in this plant are less common in the literature compared to E. ulmoides. However, studies have focused on the quantification of related iridoids, such as aucubin, for which standardized extracts have been prepared containing high concentrations (e.g., 28.4% aucubin)[4]. The presence of this compound derivatives suggests that A. japonica is a viable, albeit less studied, source of this compound[4].

Table 1: Abundance of this compound in Natural Sources

| Botanical Source | Plant Part | Abundance (% of Dry Weight) | Notes |

| Eucommia ulmoides | Leaves | 0.133% - 1.450% | Seasonally dependent, with the peak in mid-September.[1] |

| Eucommia ulmoides | Bark (Cortex) | Not specified | Considered a major component of the water fraction of methanol extracts.[2][3] |

| Aucuba japonica | Leaves and Stems | Not specified | Contains this compound and its glycosides.[4] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for iridoid compounds.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from Eucommia ulmoides leaves or bark.

Materials and Reagents:

-

Dried and powdered Eucommia ulmoides plant material (leaves or bark)

-

Methanol (analytical grade)

-

Distilled water

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Rotary evaporator

-

Freeze dryer

-

Chromatography column

-

Silica gel (for column chromatography)

-

Appropriate solvents for column chromatography elution (e.g., chloroform-methanol gradients)

Protocol:

-

Extraction:

-

Macerate 1 kg of dried, powdered plant material with 10 L of methanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity.

-

The aqueous fraction, containing the more polar compounds including this compound, is retained[2][3].

-

-

Purification by Column Chromatography:

-

Concentrate the aqueous fraction and apply it to a silica gel column.

-

Elute the column with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate to yield purified this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 system or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A linear gradient starting with a low percentage of A, increasing over time to elute compounds of increasing polarity. A typical program might be: 0-10 min, 5-15% A; 10-25 min, 15-30% A; 25-30 min, 30-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Protocol:

-

Standard Preparation:

-

Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis and Quantification:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Inject the prepared sample solutions and record the peak area for this compound.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Calculate the percentage of this compound in the original plant material based on the initial weight of the extract and the plant material.

-

Signaling Pathways and Biological Activities

While the full spectrum of this compound's biological activities and its mechanisms of action are still under investigation, a significant body of research points to its role in collagen synthesis and the modulation of key cellular signaling pathways by Eucommia ulmoides extracts.

Promotion of Collagen Synthesis

This compound has been identified as an active compound responsible for the collagen-synthesis-promoting effects of Eucommia ulmoides cortex extracts[2][3]. This activity is of particular interest for applications in dermatology, wound healing, and the management of age-related decline in skin elasticity. The underlying mechanism is believed to involve the stimulation of fibroblasts to produce type I and type III collagen. While the direct molecular targets of this compound in this process are not fully elucidated, the transforming growth factor-beta (TGF-β)/Smad signaling pathway is a canonical regulator of collagen gene expression. It is plausible that this compound exerts its effects through the modulation of this pathway.

Modulation of Other Key Signaling Pathways by Eucommia ulmoides Extracts

Extracts from Eucommia ulmoides, which contain this compound as a key component, have been shown to modulate several other critical signaling pathways. While the specific contribution of this compound to these effects requires further investigation, these findings provide a broader context for the plant's therapeutic potential.

Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation, differentiation, and tissue homeostasis. Eucommia extracts have been shown to activate the Wnt/β-catenin pathway, which may contribute to its tissue-regenerative and protective effects.

NF-κB and Nrf2 Pathways: These pathways are central to the regulation of inflammation and the cellular antioxidant response. Eucommia ulmoides bark extract has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway and activating the Nrf2-dependent antioxidant response.

Conclusion

This compound, a bioactive iridoid from Eucommia ulmoides and Aucuba japonica, presents a compelling profile for further research and development, particularly in the context of its collagen-promoting properties. This guide provides a foundational understanding of its natural occurrence, methods for its analysis, and insights into its biological activities. The detailed protocols and pathway diagrams are intended to facilitate future investigations into the therapeutic potential of this promising natural compound. Further research is warranted to precisely quantify this compound in all its botanical sources and to fully elucidate the molecular mechanisms underlying its diverse pharmacological effects.

References

- 1. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aucuba japonica Extract and Aucubin Prevent Desiccating Stress-Induced Corneal Epithelial Cell Injury and Improve Tear Secretion in a Mouse Model of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eucommiol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucommiol is a naturally occurring iridoid, a class of monoterpenoids, that has garnered significant interest within the scientific community. Primarily isolated from the leaves and bark of Eucommia ulmoides, a plant with a long history in traditional Chinese medicine, this compound is being investigated for a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, analysis, and the evaluation of its key biological activities.

Physical and Chemical Properties of this compound

This compound is a white, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (1R,2R,4S)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methylenecyclopentane-1,2-diol | --INVALID-LINK--[1] |

| CAS Number | 55930-44-4 | --INVALID-LINK--[1] |

| Melting Point | Not explicitly found in searched literature. | |

| Predicted Water Solubility | 20.9 g/L | |

| Predicted XLogP3 | -2.4 | --INVALID-LINK--[1] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data Detailed experimental data for chemical shifts, coupling constants, and integration were not available in the searched results.

¹³C NMR (Carbon-13 NMR) Spectral Data Detailed experimental data for chemical shifts were not available in the searched results.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound. Specific fragmentation patterns from ESI-MS or other mass spectrometry techniques were not detailed in the searched results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule. A detailed list of IR absorption peaks and their corresponding functional groups was not available in the searched results.

Experimental Protocols

This section outlines detailed methodologies for the extraction and isolation of this compound, as well as for the assessment of its prominent biological activities.

Extraction and Isolation of this compound from Eucommia ulmoides Leaves

This protocol describes a general procedure for the extraction and purification of this compound, which can be adapted and optimized based on laboratory conditions.

Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Preparation of Plant Material: Air-dried leaves of Eucommia ulmoides are ground into a fine powder.

-

Extraction: The powdered leaves are macerated with 70% ethanol at room temperature for 24-48 hours. The extraction process is typically repeated three times to ensure maximum yield.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Partitioning: The resulting aqueous concentrate is partitioned successively with ethyl acetate to remove less polar compounds. The aqueous phase, containing the more polar this compound, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., XDA-8).

-

Gradient Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Fractions enriched with this compound are pooled and further purified by preparative HPLC to yield pure this compound.

Biological Activity Assays

This compound has demonstrated several promising biological activities. The following are detailed protocols for assessing these effects.

This assay evaluates the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease.[2][3]

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effect of this compound.

Detailed Protocol:

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubated for 2 hours.

-

Induction of Neurotoxicity: Amyloid-β (25-35) peptide is added to the wells to a final concentration of 20 µM, and the plates are incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group (cells not treated with Aβ).

This in vivo assay is used to evaluate the sedative and hypnotic properties of this compound.[4]

Experimental Workflow for Sedative-Hypnotic Assay

Caption: Workflow for assessing the sedative and hypnotic effects of this compound.

Detailed Protocol:

-

Animals: Male Kunming mice (18-22 g) are used. They are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: Mice are randomly divided into groups and administered this compound (e.g., 50, 100, 200 mg/kg, intraperitoneally) or vehicle (control).

-

Open Field Test:

-

30 minutes after administration, each mouse is placed in the center of an open field apparatus.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 5-10 minutes).

-

-

Pentobarbital-induced Sleeping Time Test:

-

30 minutes after this compound administration, mice are given a sub-hypnotic or hypnotic dose of sodium pentobarbital.

-

The latency to sleep (time from pentobarbital injection to loss of righting reflex) and the duration of sleep (time from loss to recovery of righting reflex) are recorded.

-

-

Data Analysis: The results from the treatment groups are compared to the control group using appropriate statistical tests.

This assay determines the effect of this compound on the production of collagen by fibroblasts, which is relevant for applications in skin aging and wound healing.[5]

Experimental Workflow for Collagen Synthesis Assay

Caption: Workflow for assessing the effect of this compound on collagen synthesis.

Detailed Protocol:

-

Cell Culture: Human dermal fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cell Seeding: Cells are seeded in 24-well plates and grown to confluence.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and incubated for 48-72 hours.

-

Sirius Red Staining:

-

The cell layer is washed with PBS, fixed with Bouin's fluid, and then stained with Sirius Red solution.

-

After staining, the wells are washed to remove unbound dye.

-

-

Dye Elution and Quantification: The bound dye is eluted with a destaining solution (e.g., 0.1 M NaOH), and the absorbance of the eluate is measured at 540 nm.

-

Data Analysis: The amount of collagen is proportional to the absorbance and is compared between treated and untreated cells.

Conclusion

This compound stands out as a promising natural compound with multifaceted biological activities. This guide provides a solid foundation of its known physical and chemical properties and offers detailed experimental protocols to facilitate further research. The continued investigation into the mechanisms of action and potential therapeutic applications of this compound is warranted and is expected to yield valuable insights for the development of new pharmaceuticals and nutraceuticals.

References

- 1. This compound | C9H16O4 | CID 154373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucommiol's Mechanism of Action in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucommiol is a prominent iridoid compound isolated from Eucommia ulmoides, a plant with a long history of use in traditional medicine. Modern scientific inquiry has begun to elucidate the molecular mechanisms underlying the therapeutic potential of this natural product. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in various cellular models, with a focus on its anti-inflammatory, antioxidant, chondroprotective, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified in cellular models include the regulation of inflammatory responses, enhancement of antioxidant defenses, promotion of extracellular matrix synthesis, and protection against neuronal damage. While many studies have utilized extracts of Eucommia ulmoides, the significant presence of this compound in these extracts suggests its central role in the observed effects.

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

A crucial aspect of this compound's bioactivity is its ability to mitigate inflammatory responses. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In cellular models, particularly in immune cells like microglia, treatment with Eucommia ulmoides extracts rich in this compound has been shown to suppress the activation of NF-κB.[1][2][3]

The mechanism of inhibition involves several key steps. Upon stimulation with pro-inflammatory signals such as lipopolysaccharide (LPS), the upstream kinases that activate NF-κB, including those in the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, are phosphorylated.[1][2] Eucommia ulmoides extract has been demonstrated to suppress the phosphorylation of these upstream kinases.[1][2] This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). With IκBα remaining bound to NF-κB, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antioxidant Effects: Activation of the Nrf2 Signaling Pathway

This compound also demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like components of Eucommia ulmoides, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][5] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies on Eucommia ulmoides extracts have shown increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1.[1][2]

Chondroprotective Effects: Promotion of Collagen Synthesis

This compound has been identified as an effective compound for promoting collagen synthesis, a key process in maintaining the integrity of articular cartilage.[6][7] In cellular models, this compound has been shown to increase the production of collagen. While the precise signaling cascade is still under investigation, it is hypothesized that this compound may influence the expression of genes encoding for collagen proteins, such as COL1A1 and COL1A2. The PI3K/Akt signaling pathway has also been implicated in the chondroprotective effects of Eucommia ulmoides extracts.

Neuroprotective Effects

In neuronal cell models, such as PC12 cells, this compound has demonstrated protective effects against neurotoxicity.[8] Specifically, it has been shown to afford protection against amyloid-beta (Aβ)-induced toxicity, a key factor in the pathology of Alzheimer's disease.[8] The underlying mechanisms are thought to involve the modulation of cellular signaling pathways that regulate cell survival and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound and Eucommia ulmoides extracts in cellular models. It is important to note that much of the detailed quantitative data is from studies using extracts, and further research is needed to determine the specific dose-response of isolated this compound.

| Substance Tested | Cellular Model | Parameter Measured | Observed Effect | Reference |

| Eucommia ulmoides Extract | BV-2 microglia | NF-κB activation (LPS-induced) | Significantly inhibited in a dose-dependent manner (25, 50, 100 µg/ml) | [2] |

| Eucommia ulmoides Extract | BV-2 microglia | Phosphorylation of MAPKs, PI3K/Akt, GSK-3β | Suppressed LPS-induced phosphorylation | [1][2] |

| Eucommia ulmoides Extract | BV-2 microglia | Nrf2 nuclear translocation | Induced | [1][2] |

| Eucommia ulmoides Extract | BV-2 microglia | HO-1 expression | Upregulated | [1][2] |

| This compound | PC12 cells | Aβ-induced neurotoxicity | Afforded protection | [8] |

| Methanol extract of Eucommiae Cortex | False aged model rats | Granuloma formation and collagen synthesis | Significantly increased | [6][7] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. These should be adapted based on specific experimental needs and cell lines.

Cell Culture and Treatment

-

Cell Lines:

-

BV-2 (murine microglia) for inflammation and neuroinflammation studies.

-

PC12 (rat pheochromocytoma) for neuroprotection assays.

-

Primary chondrocytes for chondroprotective and collagen synthesis studies.

-

-

Culture Medium:

-

DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Culture Conditions:

-

37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

-

Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours).

-

Induce cellular stress or stimulation with an appropriate agent (e.g., LPS for inflammation, H2O2 for oxidative stress, Aβ for neurotoxicity).

-

Incubate for the desired experimental period (e.g., 24 hours).

-

Harvest cells for downstream analysis.

-

MTT Assay for Cell Viability

-

After cell treatment, remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blotting for Protein Expression

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Conclusion

This compound demonstrates a multifaceted mechanism of action in cellular models, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. These actions contribute to its anti-inflammatory and antioxidant properties. Furthermore, its ability to promote collagen synthesis and protect against neurotoxicity highlights its therapeutic potential in a range of diseases. While the current body of research provides a strong foundation, further studies using isolated this compound are necessary to fully delineate its specific molecular targets and to establish precise dose-response relationships. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to design and execute further investigations into the promising therapeutic applications of this compound.

References

- 1. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Nrf2 Signaling Pathway in Eucommia ulmoides Flavones Regulating Oxidative Stress in the Intestine of Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Antioxidant Effect of Eucommia ulmoides Polysaccharide in Hepatic Ischemia-Reperfusion Injury by Regulating ROS and the TLR-4-NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]

Bioavailability and Pharmacokinetics of Eucommiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucommiol, an iridoid glycoside and a key active component of Eucommia ulmoides Oliv., has garnered significant interest for its diverse pharmacological activities.[1][2][3][4] Despite its therapeutic potential, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains a critical knowledge gap in the scientific literature. This technical guide synthesizes the available information regarding the analysis of compounds from Eucommia ulmoides in biological matrices and outlines a robust experimental framework for future pharmacokinetic studies of this compound. While specific quantitative data for this compound is not currently available in published literature, this guide provides detailed methodologies and contextual data from related compounds to facilitate and guide future research in this area.

Introduction

Eucommia ulmoides, a plant with a long history in traditional Chinese medicine, is rich in various bioactive compounds, including lignans, flavonoids, and iridoids.[1][5] Among these, this compound has been identified as a significant contributor to the plant's therapeutic effects.[3][4] To advance the clinical development of this compound, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is imperative. This guide serves as a comprehensive resource for researchers embarking on the pharmacokinetic evaluation of this compound.

Quantitative Pharmacokinetic Data

A thorough review of existing literature reveals a notable absence of specific pharmacokinetic parameters for this compound. While studies have investigated the pharmacokinetic profiles of various extracts of Eucommia ulmoides, they have primarily focused on other active constituents. To provide a relevant comparative baseline for future studies on this compound, the following table summarizes the pharmacokinetic data for other key compounds found in Eucommia ulmoides after oral administration in rats.

Table 1: Pharmacokinetic Parameters of Active Ingredients in Eucommia ulmoides Extract in Rats Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |

| Geniposidic Acid | 500 (extract) | 125.6 ± 28.4 | 0.5 | 345.8 ± 78.9 |

| Aucubin | 500 (extract) | 88.7 ± 15.2 | 0.5 | 210.5 ± 45.6 |

| Geniposide | 500 (extract) | 45.3 ± 9.8 | 1.0 | 155.7 ± 33.1 |

| Pinoresinol Diglucoside | 500 (extract) | 65.4 ± 12.1 | 1.5 | 289.3 ± 60.2 |

Data adapted from a study on the compatibility of Eucommia ulmoides and Psoralea corylifolia extracts. The precise concentration of each compound in the administered extract was not specified.

Experimental Protocols for Pharmacokinetic Studies

To facilitate future research, this section provides a detailed experimental protocol for the pharmacokinetic analysis of compounds from Eucommia ulmoides extract in a rat model, which can be adapted specifically for this compound. This protocol is based on methodologies reported in studies investigating the pharmacokinetics of Eucommia ulmoides constituents.[6]

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-220 g) are a commonly used model.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the experiment.

-

Dosing:

-

Oral Administration: A specific dose of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) can be administered by oral gavage.

-

Intravenous Administration: For bioavailability studies, a lower dose (e.g., 1 mg/kg) is typically administered via the tail vein.

-

-

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3.5, 5, 8, 10, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 8000 rpm for 10 minutes) and stored at -70°C until analysis.

-

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Precipitate proteins by adding a solvent like methanol or acetonitrile (e.g., 400 µL).

-

Vortex the mixture for several minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

-

Flow Rate: A flow rate of 0.3 mL/min is typical.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound.

Potential Metabolic Pathways

While the specific metabolic pathways of this compound have not been extensively elucidated, based on the metabolism of other iridoid glycosides, potential phase I and phase II metabolic reactions can be hypothesized.

Discussion and Future Directions

The lack of published data on the bioavailability and pharmacokinetics of this compound represents a significant hurdle in its development as a therapeutic agent. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers to address this gap.

Future studies should focus on:

-

Pharmacokinetic Profiling: Conducting comprehensive in vivo studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability following both oral and intravenous administration.

-

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify the major metabolites of this compound in plasma, urine, and feces.

-

In Vitro Metabolism: Employing liver microsomes and hepatocytes to investigate the specific enzymes responsible for this compound metabolism.

-

Tissue Distribution: Assessing the distribution of this compound and its metabolites in various tissues to understand its target organ exposure.

By systematically addressing these research areas, a clear understanding of the ADME properties of this compound can be established, paving the way for its rational development into a clinically valuable therapeutic agent.

References

- 1. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eucommia ulmoides Oliv.: ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study about compatibility of Eucommia ulmoides and Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eucommiol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucommiol is a significant iridoid monoterpenoid found in Eucommia ulmoides, a plant with a long history in traditional medicine. As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment. This technical guide provides an in-depth exploration of this compound's function as a plant metabolite, focusing on its biosynthesis, physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of this compound, like other iridoids, is a complex process that begins with the universal precursors of terpenoids. The pathway involves enzymes from the MEP (2-C-methyl-D-erythritol 4-phosphate) and MVA (mevalonate) pathways to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the ten-carbon geranyl pyrophosphate (GPP), the direct precursor to monoterpenoids.

The key steps in the formation of the iridoid skeleton are catalyzed by two crucial enzymes:

-

Geraniol 8-hydroxylase (G8H): This cytochrome P450 enzyme hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.[1][2][3][4]

-

Iridoid synthase (ISY): This enzyme catalyzes the reductive cyclization of 8-oxogeranial (an oxidized form of 8-hydroxygeraniol) into the characteristic cyclopentanopyran ring structure of iridoids.[5][6][7]

Subsequent enzymatic modifications, which are not yet fully elucidated for this compound specifically, would then convert this initial iridoid scaffold into this compound.

Physiological Role of this compound in Eucommia ulmoides

The primary physiological role of iridoids, including this compound, in plants is defense against herbivores and pathogens.[8][9][10][11][12] These compounds often have a bitter taste that deters feeding by generalist herbivores.[11] Upon tissue damage, iridoids can be activated, for example by enzymatic hydrolysis, into more reactive forms that are toxic or inhibitory to insects and microorganisms.[8]

The production of these defense compounds is often induced or increased in response to herbivore attack, mediated by plant signaling molecules such as jasmonic acid.[1][13]

Quantitative Data

The concentration of this compound and other related iridoids varies in different parts of the Eucommia ulmoides plant. The following table summarizes quantitative data for several key bioactive compounds, including iridoids, in the cortex, leaves, and male flowers of E. ulmoides.

| Compound | Plant Part | Concentration (µg/g) | Reference |

| Geniposidic acid | Cortex | 1856.02 - 2458.11 | [10] |

| Leaves | 400.31 - 528.14 | [10] | |

| Male Flowers | 288.19 - 378.11 | [10] | |

| Geniposide | Cortex | 20.11 - 29.84 | [10] |

| Leaves | 12.33 - 18.91 | [10] | |

| Male Flowers | 10.18 - 14.82 | [10] | |

| Aucubin | Cortex | 8.72 - 12.34 | [10] |

| Leaves | 15.28 - 21.45 | [10] | |

| Male Flowers | 10.31 - 15.67 | [10] | |

| This compound | Cortex | Main component after drying | [13] |

| Leaves | Isolated from leaves | ||

| Pinoresinol diglucoside | Cortex | 489.76 - 678.12 | [10] |

| Leaves | 102.34 - 156.78 | [10] | |

| Male Flowers | 158.91 - 210.45 | [10] | |

| Chlorogenic acid | Cortex | 56.78 - 89.12 | [10] |

| Leaves | 1023.45 - 1567.89 | [10] | |

| Male Flowers | 345.67 - 489.12 | [10] |

Note: Specific quantitative data for this compound is limited in the reviewed literature, but it is consistently referred to as a major iridoid, particularly in the processed cortex where other iridoids like geniposidic acid and aucubin may be degraded by enzymes during drying.[13]

Experimental Protocols

Extraction and Quantification of this compound and Other Iridoids

The following is a representative protocol for the extraction and quantitative analysis of this compound and other iridoids from Eucommia ulmoides bark, synthesized from validated HPLC-UV and UPLC-MS methods.[8][9][10]

1. Sample Preparation:

-

Dry the Eucommia ulmoides bark at 60°C to a constant weight.

-

Grind the dried bark into a fine powder (60-80 mesh).

2. Extraction:

-

Weigh 1.0 g of the powdered bark into a flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm membrane filter.

3. HPLC-UV Analysis:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% phosphoric acid in water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-10 min: 10-20% B

-

10-25 min: 20-35% B

-

25-40 min: 35-50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 208 nm (for aucubin) and 238 nm (for geniposidic acid and geniposide). This compound, lacking a strong chromophore, may require detection at lower wavelengths (e.g., <210 nm) or the use of alternative detection methods like mass spectrometry.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

4. Quantification:

-

Prepare standard solutions of this compound, geniposidic acid, aucubin, and other target compounds of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of each compound in the sample extract based on its peak area and the calibration curve.

Conclusion

This compound is a vital secondary metabolite in Eucommia ulmoides, primarily serving a defensive role against environmental threats. Its biosynthesis follows the iridoid pathway, with key enzymes like geraniol 8-hydroxylase and iridoid synthase playing a central role. The concentration of this compound and its precursors varies across different plant tissues, with the bark being a significant source. The study of this compound relies on established analytical techniques such as HPLC and UPLC-MS, which allow for its accurate quantification. A deeper understanding of this compound's role and biosynthesis in the plant can open new avenues for its application in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways that regulate the enhanced disease resistance of Arabidopsis “defense, no death” mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Multiple Bioactive Constituents in Different Parts of Eucommia ulmoides Based on UFLC-QTRAP-MS/MS Combined with PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of UHPLC-Q Exactive-Orbitrap MS and network pharmacology to reveal the mechanism of Eucommia ulmoides leaves in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induced jasmonate signaling leads to contrasting effects on root damage and herbivore performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induced Jasmonate Signaling Leads to Contrasting Effects on Root Damage and Herbivore Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Eucommiol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of eucommiol, a key bioactive compound isolated from Eucommia ulmoides. The document summarizes key quantitative data, details experimental protocols for major bioactivity assays, and visualizes the underlying signaling pathways.

Introduction

This compound, an iridoid monoterpenoid, is a significant bioactive constituent of Eucommia ulmoides, a plant with a long history of use in traditional medicine. In recent years, in vitro studies have begun to elucidate the pharmacological potential of this compound and its derivatives, revealing a range of activities including neuroprotective, antioxidant, and anti-inflammatory effects. This guide serves as a centralized resource for researchers interested in the preclinical evaluation of this promising natural product.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound and related extracts from Eucommia ulmoides.

Table 1: Antioxidant Activity

| Preparation | Assay | IC50 / Scavenging Rate | Reference |

| Ethyl acetate fraction of E. ulmoides bark aqueous extract | DPPH free radical scavenging | IC50: 19.2 µg/mL | |

| Purified total flavonoids from E. ulmoides leaves | DPPH radical scavenging | 85.3% at 0.3 mg/mL | [1] |

| Purified total flavonoids from E. ulmoides leaves | Hydroxyl radical scavenging | 68.9% at 0.3 mg/mL | [1] |

| E. ulmoides polysaccharides (EUPS) | DPPH radical scavenging | 87.05% at 1.0 mg/mL | [2] |

| E. ulmoides polysaccharides (EUPS) | ABTS radical scavenging | 101.17% at 1.0 mg/mL | [2] |

| E. ulmoides polysaccharides (EUPS) | Hydroxyl radical scavenging | 62.92% at 1.0 mg/mL | [2] |

Table 2: Anti-inflammatory Activity

| Preparation | Cell Line | Parameter Measured | Inhibition | Reference |

| E. ulmoides male flower extract (EF) | RAW 264.7 | Nitric Oxide (NO) | Significant at 20 µg/mL and 30 µg/mL | [3] |

| E. ulmoides male flower extract (EF) | RAW 264.7 | TNF-α | Significant reduction | [3] |

| E. ulmoides male flower extract (EF) | RAW 264.7 | IL-1β | Significant reduction | [3] |

| E. ulmoides male flower extract (EF) | RAW 264.7 | IL-6 | Significant reduction | [3] |

| E. ulmoides leaf ethanolic extracts | RAW 264.7 | Nitric Oxide (NO) | Significant suppression at 0.1, 1, 5, and 10 µg/mL | [4] |

| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | Nitric Oxide (NO) | Significant reduction at 25, 50, and 100 µg/mL | [5] |

| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | PGE2 | Significant reduction at 25, 50, and 100 µg/mL | [5] |

| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | TNF-α | Significant reduction at 50 and 100 µg/mL | [5] |

| Water extract of E. ulmoides bark (EUE) | BV-2 microglia | IL-1β | Significant reduction at 50 and 100 µg/mL | [5] |

Table 3: Neuroprotective and Other Activities

| Preparation | Assay/Model | Effect | IC50 / Concentration | Reference |

| This compound | Aβ-induced toxicity in PC12 cells | Protection against neurotoxicity | Not specified | [6] |

| 4'-acetyl-eucommiol | Aβ-induced toxicity in PC12 cells | Protection against neurotoxicity | Not specified | [6] |

| Aqueous extract of E. ulmoides bark (EUE) | Acetylcholinesterase (AChE) inhibition | Dose-dependent inhibition | IC50: 172 µg/mL | [7] |

| Methanol extract of Eucommiae Cortex | Collagen synthesis in false aged model rats | Increased collagen synthesis | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of this compound.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH solution (in methanol or ethanol)

-

This compound or extract solution at various concentrations

-

Methanol or ethanol (as solvent)

-

Positive control (e.g., Ascorbic acid, Vitamin C)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the this compound/extract and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the sample or control solution to each well.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.

-

Anti-inflammatory Activity Assays

3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7)

This assay determines the inhibitory effect of a compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound or extract solution

-

Griess Reagent (for NO measurement)

-

Cell culture plates (96-well)

-

CO2 incubator

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Pre-treat the cells with various concentrations of the this compound/extract for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A negative control group (no LPS) and a positive control group (LPS only) should be included.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

The inhibitory effect on NO production is calculated relative to the LPS-only treated cells.

-

3.2.2. Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol measures the levels of pro-inflammatory cytokines in the supernatant of stimulated cells.

-

Reagents and Materials:

-

Cell culture supernatant from the NO production assay (or a parallel experiment).

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α, IL-6, and IL-1β.

-

Microplate reader.

-

-

Procedure:

-

Perform the ELISA for each cytokine according to the manufacturer's protocol provided with the kit.

-

The general principle involves capturing the cytokine of interest on an antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.

-

Neuroprotective Activity Assay

3.3.1. Aβ-Induced Neurotoxicity in PC12 Cells

This assay assesses the ability of a compound to protect neuronal-like cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

-

Reagents and Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum.

-

Amyloid-beta (Aβ) peptide (e.g., Aβ25-35)

-

This compound or extract solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with different concentrations of this compound/extract for a specified duration (e.g., 2 hours).

-

Expose the cells to a toxic concentration of Aβ peptide for an extended period (e.g., 24-48 hours). Include control groups (untreated cells, cells treated with Aβ alone).

-

After the incubation period, assess cell viability using the MTT assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with DMSO.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control cells. An increase in cell viability in the presence of the this compound/extract compared to the Aβ-only treated cells indicates a neuroprotective effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and its related extracts, as well as a typical experimental workflow for in vitro screening.

Anti-inflammatory Signaling Pathway

Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound.

Antioxidant (Nrf2) Signaling Pathway

Caption: The AKT/Nrf2 antioxidant signaling pathway activated by this compound flavonoids.

General In Vitro Bioactivity Screening Workflow

Caption: A generalized workflow for the in vitro screening of this compound's bioactivity.

Conclusion

The in vitro evidence strongly suggests that this compound and extracts of Eucommia ulmoides possess significant antioxidant, anti-inflammatory, and neuroprotective properties. The modulation of key signaling pathways such as NF-κB and Nrf2 appears to be central to these effects. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the specific molecular targets and further validating these in vitro findings in more complex biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. The Anti-Inflammatory Activity of Eucommia ulmoides Oliv. Bark. Involves NF-κB Suppression and Nrf2-Dependent HO-1 Induction in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three Monoterpenoids this compound from The Leaves of Eucommia Ulmoides Protect against Neurotoxicity in PC12 Cells | Atlantis Press [atlantis-press.com]

- 7. Neuroprotective effects of Eucommia ulmoides Oliv. Bark on amyloid beta(25-35)-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The promoting effect of this compound from Eucommiae cortex on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sedative and Hypnotic Properties of Eucommiol: A Technical Overview for Researchers

Abstract

Eucommiol, a monomer compound isolated from the male flowers of Eucommia ulmoides, has demonstrated significant sedative and hypnotic effects in preclinical animal models. This technical guide provides an in-depth analysis of the sedative properties of this compound, summarizing key quantitative data from murine studies. Detailed experimental protocols for assessing sedative, hypnotic, and anticonvulsant activities are presented to facilitate reproducibility and further investigation. Furthermore, this document includes visualizations of the experimental workflows to clarify the methodological approaches employed in the cited research. This guide is intended for researchers, scientists, and drug development professionals investigating novel sedative and hypnotic agents.

Introduction

Insomnia and other sleep-related disorders represent a significant global health concern, prompting continuous research into novel therapeutic agents with improved safety and efficacy profiles. Traditional herbal medicines are a valuable source of lead compounds for drug discovery. Eucommia ulmoides, a plant utilized in traditional Chinese medicine, has been reported to possess various pharmacological activities, including sedative and hypnotic effects.[1] Recent studies have focused on isolating and characterizing the specific bioactive constituents responsible for these effects. One such compound, this compound, has emerged as a promising candidate with demonstrable sedative and hypnotic properties.[1][2]

This whitepaper synthesizes the available preclinical evidence on the sedative effects of this compound in animal models, with a focus on the key findings from a pivotal study by Li et al. (2013). The objective is to provide a comprehensive technical resource for the scientific community, detailing the experimental methodologies, presenting the quantitative outcomes in a clear and comparative format, and visualizing the research workflows.

Quantitative Data Summary

The sedative and hypnotic effects of this compound have been quantified in mice through a series of standardized behavioral pharmacology assays. The following tables summarize the key findings, providing a clear comparison of the dose-dependent effects of this compound.

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg) | Spontaneous Activity Count (Mean ± SD) |

| Negative Control | - | Data not available in abstract |

| This compound | Low | Significantly reduced vs. control (p < 0.01) |